molecular formula C₁₁H₉D₃N₂O₂ B1154369 4-Hydroxyantipyrine-d3

4-Hydroxyantipyrine-d3

Cat. No.: B1154369
M. Wt: 207.24
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyantipyrine-d3 is a deuterium-labeled stable isotope of the major human metabolite of antipyrine. With a molecular formula of C 11 H 9 D 3 N 2 O 2 and a molecular weight of 207.24 g/mol , this compound is an essential internal standard for the precise quantification of metabolic studies using high-performance liquid chromatography (HPLC) . Antipyrine is a model compound widely used in pharmacology and toxicology to study hepatic cytochrome P450 enzyme activity and individual variation in drug metabolism . 4-Hydroxyantipyrine is one of the primary metabolites of antipyrine in humans, representing approximately 35-40% of the administered dose . Research into its biological activity suggests that 4-hydroxyantipyrine (non-labeled) can significantly alter the pharmacokinetics of antipyrine itself, decelerating its plasma elimination and increasing its distribution into tissues such as the brain, thereby acting as a potential biodistribution promoter . Using the deuterated (d3) version of this metabolite as an internal standard allows researchers to achieve high accuracy and precision in their assays by correcting for variations during sample preparation and analysis . This compound is provided for research applications only, including drug metabolism studies, method development and validation in analytical chemistry, and investigating drug-drug interactions. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₁H₉D₃N₂O₂

Molecular Weight

207.24

Synonyms

4-Hydroxy-1,5-dimethyl-3-oxo-2-phenyl pyrazoline-d3;  4-Hydroxyphenazone-d3;  NSC 174055-d3

Origin of Product

United States

Synthesis and Advanced Isotopic Incorporation Methodologies for 4 Hydroxyantipyrine D3

Strategic Approaches for Deuterium (B1214612) Introduction in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through two primary strategies: stepwise synthesis using deuterated building blocks or direct hydrogen isotope exchange (HIE) on a final or intermediate compound. chemrxiv.org Stepwise synthesis offers high regioselectivity, as seen in the use of iodomethane-d3 (B117434) to prepare Antipyrine-d3. In contrast, HIE methods replace existing hydrogen atoms with deuterium from a deuterium source, which can be highly efficient for late-stage labeling of complex molecules. chemrxiv.org

Hydrogen-Deuterium Exchange Reactions using Deuterium Oxide (D₂O)

Hydrogen-Deuterium (H/D) exchange reactions utilizing deuterium oxide (D₂O) are among the most direct and cost-effective methods for isotope labeling. nih.gov D₂O serves as an abundant and relatively inexpensive deuterium source. nih.gov The exchange process typically targets labile protons, such as those adjacent to carbonyl groups or on heteroatoms. For non-labile C-H bonds, the reaction requires catalysts (acid or base) or elevated temperatures and pressures to facilitate the exchange. nih.govtn-sanso.co.jp

In the context of a pyrazolone (B3327878) structure like 4-Hydroxyantipyrine (B57837), protons at certain positions can be exchanged under specific conditions. This process is driven by an equilibrium, necessitating a large excess of D₂O to achieve high levels of deuterium incorporation. nih.gov While this method is powerful, achieving selective deuteration at a specific, non-activated position like an N-methyl group is challenging and often leads to a mixture of products, making stepwise synthesis the preferred route for compounds like 4-Hydroxyantipyrine-d3.

Catalytic Isotope Exchange Methods and Reaction Optimization

Catalytic isotope exchange represents a more advanced and selective method for deuterating C-H bonds that are typically unreactive. researchgate.net This approach employs transition-metal catalysts, such as palladium, platinum, iridium, or rhodium, to activate specific C-H bonds and facilitate their exchange with deuterium from sources like D₂O or deuterium gas (D₂). researchgate.netansto.gov.au The choice of catalyst and ligands is crucial for controlling the regioselectivity of the deuteration. For instance, certain iridium catalysts are known for directing deuteration to the ortho position of a directing group on an aromatic ring. nih.gov

Reaction optimization involves fine-tuning parameters such as temperature, pressure, catalyst loading, and solvent to maximize deuterium incorporation and minimize side reactions. The efficiency of these catalytic systems allows for the deuteration of complex pharmaceutical compounds at a late stage in their synthesis, which is highly advantageous. researchgate.net

Catalyst SystemDeuterium SourceTarget C-H BondsTypical Conditions
Palladium on Carbon (Pd/C) D₂O / D₂Aromatic, BenzylicElevated temperature and pressure
Iridium Complexes (e.g., Crabtree's catalyst) D₂ or D₂OAromatic (ortho-directing), AlkenylMild to moderate temperature
Rhodium Complexes D₂OAromatic (ortho-directing)Moderate temperature
Platinum on Alumina (Pt/Al₂O₃) D₂OAromaticHigh temperature and pressure
Organophotocatalysts (e.g., 4CzIPN) D₂Oα-amino, α-ether C-HVisible light, room temperature

Flow Synthesis Techniques for Scalable Production of Deuterated Compounds

Traditional batch synthesis of deuterated compounds often faces challenges related to scalability, reaction control, and safety, especially for reactions requiring high pressure or temperature. tn-sanso.co.jp Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a superior alternative for the scalable and efficient production of deuterated compounds. colab.wsnih.gov

This technique offers precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reaction yields and selectivity. ansto.gov.au For H/D exchange reactions, a flow setup can involve passing the substrate and D₂O through a heated tube packed with a heterogeneous catalyst (e.g., Pt/Al₂O₃). tn-sanso.co.jp This continuous process is not only easier to scale up than batch production but also enhances safety by minimizing the volume of hazardous materials handled at any given time. tn-sanso.co.jp

Enhancements in Reaction Efficiency and Throughput

Flow synthesis significantly enhances reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp The high surface-area-to-volume ratio in flow reactors improves heat and mass transfer, accelerating reaction rates and often reducing reaction times from hours to minutes. ansto.gov.au This efficiency reduces the required amount of expensive reagents like D₂O and catalysts. bionauts.jp Furthermore, flow systems can be automated for continuous operation, enabling large-scale production without the need for proportionally larger reaction vessels. tn-sanso.co.jp Recent advancements include integrating flow reactors with microwave technology, which provides rapid and uniform heating, further boosting reaction efficiency. tn-sanso.co.jp

FeatureBatch SynthesisFlow Synthesis
Scalability Limited by vessel size; difficult to scaleEasily scalable by extending operation time
Heat Transfer Inefficient, potential for hot spotsHighly efficient, precise temperature control
Mass Transfer Often limited by stirring speedExcellent mixing and mass transfer
Safety Higher risk with large volumes of reagentsInherently safer due to small reaction volumes
Reaction Time Typically longer (hours to days)Significantly shorter (seconds to minutes)
Throughput Lower, limited by batch cyclesHigh, suitable for continuous production

Quality Control and Isotopic Purity Assessment for Research-Grade Standards

For research-grade standards like this compound, rigorous quality control is essential to ensure structural integrity and determine isotopic purity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.org

NMR Spectroscopy is invaluable for confirming the exact position of deuterium atoms within the molecule. ¹H NMR spectra will show a decrease or disappearance of the signal corresponding to the proton that has been replaced by deuterium. For this compound, the absence of the N-methyl proton signal would confirm successful deuteration at that site. Furthermore, ²H NMR can be used to directly observe the deuterium signal, while ¹³C NMR can show coupling effects that also help pinpoint the location of the isotopic label. rsc.org

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS), is the preferred method for quantifying isotopic purity. nih.gov HRMS can distinguish between the different isotopologues of a compound (e.g., molecules with zero, one, two, or three deuterium atoms, referred to as d₀, d₁, d₂, d₃). rsc.orgnih.gov By measuring the relative abundance of the mass peaks corresponding to the unlabeled compound (M+0) and its deuterated variants (M+1, M+2, M+3, etc.), the isotopic enrichment can be accurately calculated. researchgate.net

The combination of these techniques ensures that the final product meets the high-purity specifications required for its use as an analytical standard. rsc.org

TechniqueInformation ProvidedAdvantages
¹H NMR Confirms position of deuteration via signal disappearanceProvides unambiguous structural information on label location
¹³C NMR Confirms label position via changes in carbon signalsSupplements ¹H NMR data for complex structures
HRMS Quantifies isotopic purity and distribution of isotopologuesHigh sensitivity, provides accurate isotopic enrichment values
LC-HRMS Separates impurities before MS analysisEnsures purity assessment is not confounded by chemical impurities

Sophisticated Bioanalytical Method Development and Validation Utilizing 4 Hydroxyantipyrine D3

Principles of Internal Standard Application in Quantitative Analysis

In quantitative analysis, an internal standard is a chemical substance added in a constant, known amount to all calibration standards, quality controls, and unknown samples prior to analysis. msacl.orgsepscience.com The fundamental principle is that the internal standard and the analyte of interest should behave similarly throughout the entire analytical process. scispace.com Quantification is then based on the ratio of the analytical response of the analyte to the response of the internal standard. sepscience.comchromatographyonline.com This ratiometric approach allows for the correction of variations that can occur during sample preparation and instrumental analysis. msacl.org Stable isotope-labeled internal standards (SIL-IS), such as 4-Hydroxyantipyrine-d3, are considered the "gold standard" because their physical and chemical properties are nearly identical to those of the endogenous, unlabeled analyte. kcasbio.comtandfonline.com

Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the biological matrix. scioninstruments.com During these multi-step procedures, there is an inherent risk of analyte loss due to incomplete extraction, evaporation, or physical handling errors. sepscience.comchromatographyonline.com This can lead to significant variability and inaccuracy in the final measurement.

By introducing a known quantity of this compound at the earliest stage of sample preparation, it is subjected to the same processing steps as the native 4-Hydroxyantipyrine (B57837). chromatographyonline.comrestek.com Any physical or chemical loss that affects the analyte will proportionally affect the deuterated internal standard. chromatographyonline.com Consequently, while the absolute amount of both substances recovered may vary from sample to sample, their ratio remains constant. chromatographyonline.com This principle ensures that the final calculated concentration of the analyte is unaffected by inconsistencies in sample recovery, thereby dramatically improving the precision and accuracy of the assay.

Table 1: Impact of Internal Standard on Correcting for Sample Processing Variability

Sample IDAnalyte Peak Area (Absolute)IS Peak Area (Absolute)Analyte/IS Ratio% RecoveryCalculated Concentration (Based on Ratio)
Sample A100,000200,0000.50100%10 ng/mL
Sample B80,000160,0000.5080%10 ng/mL
Sample C60,000120,0000.5060%10 ng/mL

This interactive table demonstrates that even with significant variation in sample recovery (from 100% down to 60%), the ratio of the analyte to the internal standard (IS) remains constant. This stability allows for the accurate calculation of the analyte's concentration regardless of processing losses.

When using LC-MS/MS for bioanalysis, a significant challenge is the "matrix effect." kcasbio.comchromatographyonline.com This phenomenon occurs when co-eluting molecules from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. tandfonline.comscioninstruments.com This effect is a major source of imprecision and inaccuracy in quantitative LC-MS/MS methods. chromatographyonline.com

This compound is an ideal tool to combat this issue. Because its molecular structure is nearly identical to the unlabeled analyte, it has virtually the same chromatographic retention time and ionization characteristics. kcasbio.com This means that both the analyte and the internal standard co-elute from the liquid chromatography column and enter the mass spectrometer's ion source at the same time. chromatographyonline.combris.ac.uk As a result, they are subjected to the exact same matrix effects. kcasbio.combris.ac.uk If the analyte signal is suppressed by 30% due to matrix interference, the internal standard signal will also be suppressed by 30%. The ratio of their signals, however, remains unchanged. This normalization is crucial for obtaining reliable quantitative data from complex biological samples like plasma, urine, or tissue homogenates. kcasbio.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the definitive analytical technique for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity, selectivity, and speed. scispace.commdpi.com This powerful technology combines the separation capabilities of liquid chromatography with the precise detection and structural confirmation of tandem mass spectrometry. The use of this compound as an internal standard is integral to the development of robust and reliable LC-MS/MS assays.

The development of a highly sensitive LC-MS/MS assay is a multi-faceted process that involves the optimization of sample extraction, chromatographic separation, and mass spectrometric detection. mdpi.comresearchgate.net The goal is to achieve the lowest possible limit of quantification (LLOQ) while maintaining high standards of accuracy and precision. thermofisher.com The use of a SIL-IS like this compound is critical in this process, as it compensates for variability at low concentrations, ensuring that the assay is reliable and reproducible. kcasbio.com A fully validated method will demonstrate acceptable performance across a range of quality control concentrations. mdpi.comthermofisher.com

Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Assay

ParameterLow QC (LQC)Medium QC (MQC)High QC (HQC)
Nominal Conc. (ng/mL) 5.050.0200.0
Mean Measured Conc. (ng/mL) 4.951.5198.2
Accuracy (% Bias) -2.0%+3.0%-0.9%
Precision (%RSD) 4.5%3.1%2.8%
Lower Limit of Quantification (LLOQ) \multicolumn{3}{c}{1.5 ng/mL}

This interactive table shows representative data from a method validation, illustrating high accuracy (closeness to the true value) and precision (low relative standard deviation, %RSD) across the calibration range, enabled by the use of a proper internal standard.

4-Hydroxyantipyrine is a polar metabolite. nih.govsigmaaldrich.com While traditional reversed-phase liquid chromatography (RPLC) is a workhorse in bioanalysis, it can provide poor retention for highly polar and ionic compounds, which may elute very early in the chromatogram with other endogenous interferences. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and powerful separation technique that is exceptionally well-suited for polar analytes. nih.govhplc.eu

HILIC utilizes a polar stationary phase (like silica (B1680970) or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. mdpi.com This environment facilitates the retention of polar compounds, providing excellent separation for molecules like sugars, amino acids, and polar drug metabolites that are challenging to analyze with RPLC. nih.govspringernature.com Employing a HILIC-based separation for 4-Hydroxyantipyrine can lead to improved peak shape, better resolution from matrix components, and enhanced sensitivity. nih.gov

Table 3: Comparison of Chromatographic Approaches for Polar Metabolites

FeatureReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amide)
Mobile Phase High aqueous content, gradient to high organicHigh organic content, gradient to higher aqueous
Analyte Suitability Non-polar to moderately polar compoundsHighly polar and ionic compounds
Advantages for 4-Hydroxyantipyrine Widely used and understoodBetter retention, improved peak shape, enhanced separation from polar interferences

This interactive table compares the key features of RPLC and HILIC, highlighting why HILIC is often a superior choice for analyzing polar metabolites like 4-Hydroxyantipyrine.

The high selectivity of tandem mass spectrometry is achieved through a detection mode known as Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific ion for the analyte, known as the precursor ion (typically the protonated molecule, [M+H]⁺). This precursor ion is then fragmented in a collision cell (Q2). The third mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion, known as the product ion. youtube.com This specific precursor-to-product ion pathway is called an MRM transition and acts as a highly selective mass filter, minimizing interference from other compounds. researchgate.net

For robust quantification, MRM transitions must be optimized for both 4-Hydroxyantipyrine and its deuterated internal standard, this compound. This involves determining the optimal collision energy (CE) that produces the most intense and stable product ion signal, thereby maximizing the sensitivity of the assay. nih.gov The precursor and product ions for this compound will be 3 mass units higher than those of the unlabeled compound, allowing the instrument to detect both simultaneously without interference.

Table 4: Example of Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Hydroxyantipyrine 205.1162.110022
4-Hydroxyantipyrine 205.156.110035
This compound (IS) 208.1165.110022
This compound (IS) 208.159.110035

This interactive data table illustrates hypothetical but representative MRM transitions for 4-Hydroxyantipyrine and its d3-labeled internal standard. Note the +3 Da mass shift in both the precursor and product ions for the internal standard. Optimizing parameters like collision energy is crucial for maximizing signal intensity.

Applications in Pre Clinical Drug Metabolism and Non Human Pharmacokinetic Research

Elucidation of Drug Metabolism Pathways

Understanding how a drug is metabolized is a cornerstone of pre-clinical assessment. 4-Hydroxyantipyrine-d3 is instrumental in probing the specific enzymatic pathways responsible for breaking down xenobiotics, particularly the Cytochrome P450 (CYP) system.

Antipyrine (B355649) is metabolized into several primary metabolites, including 4-hydroxyantipyrine (B57837) (OHA), 3-hydroxymethylantipyrine (B92689) (HMA), and norantipyrine (NORA). The formation of these metabolites is catalyzed by a range of CYP enzymes. nih.gov Pre-clinical studies using non-human liver microsomes and hepatocytes are essential for identifying which specific CYP isoforms are involved. This process, known as reaction phenotyping, helps predict potential drug-drug interactions. mdpi.com

Research has shown that multiple CYP enzymes participate in antipyrine's metabolism. The 4-hydroxylation pathway to form 4-hydroxyantipyrine is predominantly catalyzed by CYP3A4, with smaller contributions from CYP1A2. nih.gov The CYP2C subfamily is primarily responsible for the formation of norantipyrine, while CYP1A2 is also involved. nih.gov Studies in swine models have also highlighted the importance of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4 in the transformation of antipyrine. imrpress.com By using deuterated analogs, researchers can precisely probe the activity and contribution of these enzymes in various non-human systems, providing a metabolic map that can be used to anticipate human metabolism.

CYP450 Isoforms Involved in Antipyrine Metabolism
MetabolitePrimary Catalyzing CYP IsoformsContributing CYP Isoforms
4-Hydroxyantipyrine (OHA)CYP3A4CYP1A2
Norantipyrine (NORA)CYP2C Subfamily (CYP2C8, CYP2C9, CYP2C18)CYP1A2
3-Hydroxymethylantipyrine (HMA)CYP2C Subfamily, CYP1A2CYP3A4

Beyond identifying the enzymes, it is crucial to understand the efficiency and rate at which they work. Kinetic studies in pre-clinical systems, such as liver microsomes, determine key parameters like the Michaelis-Menten constant (Km) and the maximum rate of metabolite formation (Vmax). These values describe the affinity of the enzyme for the substrate and the maximum speed of the metabolic reaction, respectively.

For antipyrine, the biotransformation to its main metabolites can be described by Michaelis-Menten kinetics. In human liver microsomes, which serve as a benchmark for pre-clinical models, the kinetic parameters have been well-characterized. nih.gov

Enzyme Kinetics for Antipyrine Metabolite Formation
MetaboliteVmax (nmol · mg⁻¹ · min⁻¹)Km (mmol/L)
Norantipyrine0.91 ± 0.0419.0 ± 0.8
4-Hydroxyantipyrine1.54 ± 0.0839.6 ± 2.5
Data derived from studies on human liver microsomes, which informs the validation of non-human pre-clinical systems. nih.gov

These kinetic studies are vital for understanding how quickly a drug may be cleared from the body and for predicting potential saturation of metabolic pathways.

Investigation of Isotopic Effects on Metabolic Profiles and Pathways

The use of deuterated compounds like this compound (formed from a deuterated antipyrine precursor) is central to studying kinetic isotope effects (KIE). nih.gov The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). Because many CYP-mediated reactions involve the cleavage of a C-H bond, replacing hydrogen with deuterium can slow down the reaction rate at that specific site. nih.govosti.gov

This phenomenon can lead to "metabolic switching." If a drug is metabolized by multiple alternate pathways, deuteration at one site can suppress metabolism through that pathway, shifting it to other available routes. osti.gov For example, in studies with deuterated analogs of antipyrine, replacing a methyl group (CH3) with a deuterated methyl group (CD3) at a specific position significantly reduced the formation of the corresponding metabolite. This demonstrated that by judiciously substituting deuterium, the metabolic profile of a drug can be intentionally altered. osti.gov Such investigations are critical for designing drugs with more predictable and favorable pharmacokinetic profiles. nih.govsemanticscholar.org

Non-Human In Vitro and In Vivo Pharmacokinetic (ADME) Studies

Pre-clinical pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. bioduro.com These studies are essential for understanding the complete journey of a drug through a biological system and are a regulatory prerequisite before human trials. bioivt.com

A variety of animal models are used in pre-clinical ADME studies to simulate how a drug will behave in humans. bioduro.comnih.gov The choice of species is often based on which animal's metabolic profile most closely resembles that of humans. nih.gov Rodents (rats) and swine have been used to study the metabolism of antipyrine. imrpress.comnih.gov

In rats, the urinary metabolite pattern has been quantified, showing that 4-hydroxy-antipyrine accounts for about 15-31% of the dose, while 3-hydroxymethyl-antipyrine accounts for 22-28%. nih.gov Studies in swine have examined the effects of growth and development on the pharmacokinetics of antipyrine, revealing age-related changes in drug clearance and volume of distribution. imrpress.com Pigs are sometimes considered a suitable model for human metabolism studies due to similarities in their metabolic patterns. nih.gov Data from these non-human in vivo studies provide a critical understanding of a drug's disposition in a whole-organism setting. bioduro.com

Urinary Excretion of Antipyrine Metabolites in Rats (% of Dose)
MetabolitePercentage of Dose Excreted
4-Hydroxy-antipyrine15 - 31%
3-Hydroxymethyl-antipyrine22 - 28%
4,4'-Dihydroxy-antipyrine11 - 18%
Source: J Pharm Pharmacol. 1982 nih.gov

A major goal of pre-clinical ADME studies is to accurately predict the pharmacokinetic behavior of a new drug in humans. nih.gov Data gathered from in vitro experiments (such as CYP profiling and kinetics) and in vivo animal studies are integrated into pharmacokinetic models. chdr.nl

These models, including physiologically based pharmacokinetic (PBPK) models and allometric scaling, use complex mathematical equations to simulate drug behavior. chdr.nl By inputting data on metabolic rates, clearance, and distribution from non-human studies, these models can extrapolate and predict human pharmacokinetic parameters. This process is vital for planning safe and effective first-in-human clinical studies and for mitigating the risks associated with extrapolating data from animals to humans. nih.govchdr.nl

Monitoring Metabolite Excretion Patterns in Pre-clinical Systems

In preclinical research, understanding how a parent drug is metabolized and how its metabolites are excreted is fundamental to characterizing its disposition. Antipyrine is frequently used as a probe drug to study liver enzyme activity, and its metabolic profile is well-characterized in various species. The primary metabolites include 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and 4,4'-dihydroxy-antipyrine. nih.gov

The analysis of excretion patterns involves collecting biological matrices, such as urine and bile, from preclinical species (e.g., rats) over time after administration of the parent drug. To accurately quantify the amount of the native 4-Hydroxyantipyrine in these samples, a known amount of this compound is added as an internal standard before sample processing and analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Because the deuterated standard has nearly identical extraction recovery and ionization efficiency to the native analyte, it effectively corrects for any sample loss during preparation and for variations in the analytical instrument's response. This ensures that the calculated concentration of the metabolite in the excretion matrix is highly accurate.

Studies in rats have detailed the urinary excretion profile of antipyrine metabolites. For instance, the relative abundance of hydroxylated metabolites can vary, providing insight into the metabolic pathways active in the species. nih.gov

Table 1: Example of Relative Urinary Excretion of Antipyrine Metabolites in Rats

MetabolitePercentage of Dose Excreted in Urine
4-Hydroxyantipyrine15-31%
3-Hydroxymethylantipyrine22-28%
4,4'-Dihydroxyantipyrine11-18%

This table presents representative data on the excretion of major antipyrine metabolites in rats, based on published research. The precise quantification of these metabolites in preclinical studies is critically supported by the use of their corresponding deuterated internal standards, such as this compound.

In Vitro Drug-Drug Interaction (DDI) Assessments and Enzyme Induction/Inhibition Studies

Drug-drug interactions (DDIs) represent a significant safety concern in clinical practice and are thoroughly investigated during preclinical development. nih.gov Many DDIs occur when one drug alters the metabolism of another, often by inhibiting or inducing cytochrome P450 (CYP) enzymes. taylorandfrancis.commdpi.com In vitro assays using systems like human liver microsomes or hepatocytes are standard tools for predicting a new drug candidate's potential to cause such interactions. mdpi.compharmaron.com

In these assays, a probe substrate (a compound known to be metabolized by a specific enzyme) is incubated with the enzyme source and the new drug candidate. The rate of formation of a specific metabolite is measured to determine if the new drug inhibits or induces the enzyme's activity. When antipyrine is used as a probe substrate for various CYP enzymes, the formation of 4-Hydroxyantipyrine is a key endpoint.

The role of this compound in this context is, again, as an internal standard. It is added to the in vitro reaction samples to enable precise quantification of the enzymatically produced 4-Hydroxyantipyrine. This accuracy is crucial for determining key parameters like the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). Accurate IC50 values are essential for predicting the likelihood of clinical DDIs. researchgate.net The time required to produce maximum enzyme induction is much longer than a drug's half-life because it requires the synthesis of additional enzymes. pharmacytimes.com

Table 2: Illustrative Data from an In Vitro CYP Enzyme Inhibition Assay

Test CompoundTarget EnzymeProbe SubstrateMetabolite MeasuredIC50 (µM)
Inhibitor ACYP3A4Midazolam1'-Hydroxymidazolam0.8
Inhibitor BCYP2C9Diclofenac4'-Hydroxydiclofenac5.2
Inhibitor CCYP1A2PhenacetinAcetaminophen1.5
(Example) CYP Isoform Antipyrine 4-Hydroxyantipyrine [Value]

This table shows example data from in vitro inhibition studies. In an assay using antipyrine as a probe, this compound would be the internal standard used to accurately quantify the 4-Hydroxyantipyrine formed, thereby ensuring the reliability of the determined IC50 value.

Bioanalytical Support for Non-Clinical Toxicokinetic Investigations

Toxicokinetic (TK) studies are a mandatory component of the non-clinical safety assessment of a new drug candidate. nih.gov These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound at the high dose levels used in toxicology studies. The primary goal of TK is to establish a relationship between the administered dose, the resulting systemic exposure, and any observed toxicity. nih.govafmps.be

The data generated from TK studies—such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC)—are critical for interpreting toxicology findings and for helping to select a safe starting dose for human clinical trials. europa.eu The bioanalytical methods used to generate this data must be robust, accurate, and reproducible, and are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.

In the context of a toxicology study involving antipyrine or a compound that produces 4-Hydroxyantipyrine as a major metabolite, this compound is the ideal internal standard for the validated bioanalytical method. Its use ensures that the concentration of the metabolite is measured accurately in plasma, blood, or tissue samples collected from the toxicology study animals. This reliable quantification is non-negotiable for making correct safety assessments and for regulatory submissions to authorities like the FDA. pmda.go.jp The use of deuterated standards is a cornerstone of modern bioanalytical support for non-clinical safety studies. clearsynthdiscovery.comnih.govrsc.org

Table 3: Example Toxicokinetic Parameters for a Metabolite (e.g., 4-Hydroxyantipyrine) in a Preclinical Species

Dose GroupCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)
Low Dose (10 mg/kg)1501.0450
Mid Dose (50 mg/kg)8001.02600
High Dose (200 mg/kg)35000.511500

This table provides a hypothetical example of toxicokinetic data for a metabolite. The accuracy of each value for Cmax and AUC is directly dependent on a validated bioanalytical method, where an internal standard like this compound would be essential for ensuring data integrity.

Advanced Research Perspectives and Emerging Directions

Comparative Performance Analysis of 4-Hydroxyantipyrine-d3 with Other Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is critical for ensuring accuracy and precision. biopharmaservices.com The ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. nih.govfda.gov Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" and the first choice for bioanalytical assays. scispace.comnih.gov

The superiority of a SIL IS like this compound lies in its near-identical physicochemical properties to the unlabeled analyte. acanthusresearch.com This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. aptochem.com Structural analogs, which are non-isotopically labeled molecules with similar chemical structures, are sometimes used as an alternative when SILs are unavailable. nih.gov However, they may not perfectly track the analyte, leading to potential inaccuracies. scispace.com A SIL internal standard with identical chemical properties as the analyte may, however, cover up issues with stability, recovery, and ion suppression. nih.gov

The key performance characteristics that distinguish this compound and other deuterated standards from structural analogs are summarized below.

Table 1: Performance Comparison of Internal Standard Types

Performance MetricThis compound (Deuterated SIL IS)Structural Analog IS (Non-labeled)Rationale
Chromatographic Co-elution Nearly identical retention time to the analyte. aptochem.comSimilar, but often different retention time.Co-elution is crucial for compensating for matrix effects that occur at a specific point in the chromatographic run. aptochem.com
Matrix Effect Compensation High; experiences the same ion suppression or enhancement as the analyte. nih.govVariable; may experience different matrix effects, leading to inaccurate quantification. ehu.esbataviabiosciences.comThe matrix effect is a major source of error in LC-MS bioanalysis. bataviabiosciences.com
Extraction Recovery Identical to the analyte. aptochem.comMay differ from the analyte, introducing variability.The IS must track the analyte through all sample preparation steps. biopharmaservices.com
Precision and Accuracy High; effectively corrects for analytical variability. bioanalysis-zone.comLower; less reliable correction can lead to reduced precision and accuracy. scispace.comA suitable IS improves the overall robustness and reliability of the bioanalytical method. aptochem.com
Potential for Isotope Effects Possible, may cause slight shifts in retention time, but generally manageable. nih.govNot applicable.The mass difference between deuterium (B1214612) and hydrogen can sometimes lead to minor chromatographic separation. musechem.com

While deuterated standards are preferred, their design requires careful consideration. The deuterium labels must be placed on non-exchangeable positions to ensure stability during analysis. acanthusresearch.com Furthermore, the mass difference between the SIL IS and the analyte must be sufficient to prevent isotopic crosstalk. aptochem.com

Integration of this compound Quantification in Multi-Omics Approaches (e.g., Metabolomics, Lipidomics) in Pre-clinical Research

Multi-omics research, which integrates data from various biological layers like genomics, proteomics, and metabolomics, aims to provide a holistic understanding of complex biological systems. nih.gov The success of these approaches hinges on the ability to generate high-quality, reproducible, and quantitative data across different platforms and laboratories. researchgate.net Stable isotope labeling is an essential technique in metabolomics and proteomics for the precise tracking and quantification of biomolecules. silantes.com

The use of a reliable internal standard like this compound is fundamental to achieving the analytical rigor required for multi-omics integration. researchgate.net In metabolomics, where thousands of small molecules are measured simultaneously, accurate quantification is necessary to identify subtle changes in metabolic pathways related to disease progression or drug response. metsol.com this compound enables absolute quantification, which is critical for validating and interpreting the large datasets generated in these studies. researchgate.net

A key challenge in multi-omics is the horizontal integration of data from different batches, labs, and platforms. researchgate.net Absolute feature quantification is often the root cause of irreproducibility. researchgate.net A promising solution is a ratio-based profiling approach, where the absolute values of a study sample are scaled relative to those of a concurrently measured common reference standard. researchgate.net This method produces more reproducible and comparable data suitable for integration. The precise quantification provided by an internal standard like this compound is a prerequisite for such a scaling strategy.

By ensuring the accuracy of quantitative data, deuterated standards like this compound support the robust integration of metabolomics and lipidomics data with other omics datasets, ultimately helping to bridge the gap from genotype to phenotype. nih.gov

Methodological Challenges and Innovations in Deuterated Compound Synthesis for Enhanced Research Utility

The synthesis of deuterated compounds like this compound is a specialized field of organic chemistry that presents unique challenges. researchgate.net The goal is to produce a compound with high isotopic purity at specific sites within the molecule, which is often difficult to achieve. researchgate.net

One of the primary challenges is achieving a high level of deuterium incorporation (typically ≥98%) while minimizing isotopic impurities from under- or over-deuteration. marketersmedia.com Another significant issue is "isotopic scrambling," where the deuterium label migrates to unintended positions in the molecule. marketersmedia.com Synthesizing a compound with 100% isotopic purity is nearly impossible, which raises analytical and regulatory questions. researchgate.net

In response to these challenges, significant innovations have emerged in synthetic methodologies. Historically, hydrogen-deuterium exchange processes were a common approach, but they offered less control over the position and number of isotopic substitutions. acanthusresearch.com Modern methods provide much greater precision. Late-stage functionalization, which introduces the isotopic label into the molecule at a later step in the synthesis, is highly efficient. musechem.com Additionally, the development of pre-labeled building blocks allows chemists to incorporate deuterium with high certainty that the isotopic integrity will be maintained through subsequent synthetic steps. marketersmedia.com Advanced catalytic systems, such as those using iridium or ruthenium, have also proven highly effective in facilitating selective hydrogen isotope exchange reactions. musechem.comnih.gov

Table 2: Challenges and Innovations in Deuterated Compound Synthesis

ChallengeDescriptionInnovation
Isotopic Purity Achieving high deuterium incorporation (e.g., >98%) without under- or over-labeling. marketersmedia.comDevelopment of highly efficient and selective catalytic methods (e.g., iridium-catalyzed exchange). musechem.com
Site Selectivity Placing deuterium atoms at specific, metabolically stable positions in the molecule. researchgate.netLate-stage functionalization and the use of pre-labeled synthetic building blocks. musechem.commarketersmedia.com
Isotopic Scrambling Unwanted migration of deuterium labels to other positions during synthesis. marketersmedia.comOptimized reaction conditions and advanced catalysts that minimize side reactions. musechem.com
Cost and Scalability The synthesis of deuterated compounds can be expensive and difficult to scale up. marketersmedia.comMore efficient synthetic routes and improved access to high-purity deuterium sources. congruencemarketinsights.com
Analytical Characterization Precisely verifying the location and percentage of deuterium incorporation. musechem.comAdvanced analytical techniques like NMR spectroscopy and high-resolution mass spectrometry. diagnosticsworldnews.com

These innovations are not only improving the quality and availability of deuterated internal standards but are also enabling the development of deuterated active pharmaceutical ingredients with enhanced therapeutic properties. nih.gov

Future Trends in Bioanalytical Science and Drug Discovery Leveraging Deuterated Standards

The role of deuterated compounds is expanding far beyond their use as internal standards. The "deuterium effect" or "kinetic isotope effect" is now being strategically employed in drug design to improve the metabolic stability and pharmacokinetic profiles of new drugs. musechem.comnih.gov Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of bond cleavage by enzymes, leading to a longer drug half-life, reduced toxic metabolites, and potentially lower, less frequent dosing. nih.gov

This has led to two main trends in drug development:

The "Deuterium Switch" : This involves creating deuterated analogs of existing, approved drugs to improve their performance. nih.gov The first deuterated drug approved by the FDA, deutetrabenazine, was developed using this approach and demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov

De Novo Deuterated Drugs : Here, deuterium is incorporated early in the drug discovery process to overcome pharmacokinetic challenges. nih.gov Deucravacitinib, approved in 2022, is a pioneering example of a novel drug designed with deuterium from the outset. nih.gov

The market for deuterated compounds is projected to grow significantly, driven by increasing R&D investments in pharmaceuticals, particularly in areas like oncology and central nervous system (CNS) disorders. congruencemarketinsights.comprecisionbusinessinsights.com The rising focus on personalized medicine also fuels demand, as deuterated compounds are used in pharmacokinetic profiling to tailor treatments to individual patients. congruencemarketinsights.comdatahorizzonresearch.com

Future trends indicate a continued expansion of deuteration in drug development pipelines and growing applications in advanced materials, such as improving the efficiency and longevity of organic light-emitting diodes (OLEDs). marketresearchcommunity.com As these advanced applications grow, the foundational need for high-purity deuterated compounds as analytical standards, like this compound, will remain critical for the research and development that underpins these innovations.

Harmonization and Standardization Efforts in Bioanalytical Methodologies for Deuterated Analogs

As the use of deuterated compounds in regulated bioanalysis and as active pharmaceutical ingredients becomes more common, the need for globally harmonized and standardized methodologies is paramount. researchgate.net Different national regulatory agencies have historically had unique specifications and requirements for bioanalytical method validation, creating significant complexity, cost, and time for drug developers seeking international approval. worldwide.com

To address this, the International Council for Harmonisation (ICH) has developed the M10 Bioanalytical Method Validation guideline. bioanalysis-zone.com This guideline, which has been implemented by major regulatory bodies including the US FDA and the European Medicines Agency (EMA), aims to create a single, unified standard for how bioanalytical assays are validated and run. who.int The goal is to streamline the regulatory approval process by ensuring that a single set of validation data can be submitted to multiple authorities, reducing the need for duplicative studies. worldwide.combioanalysis-zone.com

Key aspects covered by these harmonization efforts include:

Standardized Validation Parameters : Defining universal criteria for accuracy, precision, selectivity, stability, and matrix effects. worldwide.com

Internal Standard Acceptance Criteria : Providing clear guidance on how to evaluate the performance and variability of internal standards, including deuterated analogs. fda.govnih.gov

Study Sample Analysis : Harmonizing the procedures for analyzing clinical and non-clinical samples to ensure data integrity. who.int

These efforts are crucial for the bioanalytical community. By establishing best practices and harmonizing regulatory expectations, guidelines like ICH M10 enhance the quality and reliability of bioanalytical data. nih.gov This ensures that data generated using deuterated analogs like this compound are consistent and comparable across different studies and regions, ultimately facilitating the global development and approval of new medicines.

Q & A

Q. How do researchers address spectral overlap in NMR when analyzing this compound in complex biological mixtures?

  • Methodological Answer :
  • ²H-DEPT NMR : Exploit deuterium’s unique spin properties to suppress protonated background signals.
  • Cryogenic Probes : Enhance sensitivity for low-concentration deuterated species.
  • Spectral Deconvolution Software : Apply algorithms like MestReNova to isolate target peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.